molecular formula C4H5IN2O B2848401 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole CAS No. 82812-80-4

3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole

Cat. No.: B2848401
CAS No.: 82812-80-4
M. Wt: 224.001
InChI Key: XEMPKMXWRGHKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole is a heterocyclic organic compound that contains an oxadiazole ring substituted with an iodomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the iodination of a methyl-substituted oxadiazole precursor. The reaction conditions often include the use of iodine and a suitable solvent, such as acetonitrile, under controlled temperature and pressure to ensure the selective introduction of the iodomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl-substituted oxadiazoles.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido-substituted oxadiazoles, while oxidation with hydrogen peroxide can produce oxadiazole carboxylic acids.

Scientific Research Applications

3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole
  • 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
  • 3-(Fluoromethyl)-4-methyl-1,2,5-oxadiazole

Uniqueness

3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its halomethyl analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

3-(iodomethyl)-4-methyl-1,2,5-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPKMXWRGHKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.